![molecular formula C15H12N2O B181045 2H-Imidazol-2-one, 1,3-dihydro-4,5-diphenyl- CAS No. 642-36-4](/img/structure/B181045.png)
2H-Imidazol-2-one, 1,3-dihydro-4,5-diphenyl-
Overview
Description
2H-Imidazol-2-one, 1,3-dihydro-4,5-diphenyl- is a heterocyclic compound that belongs to the imidazole family. This compound is characterized by its unique structure, which includes a five-membered ring containing two nitrogen atoms. The presence of phenyl groups at the 4 and 5 positions of the ring enhances its stability and reactivity, making it a valuable compound in various scientific and industrial applications.
Mechanism of Action
Target of Action
Imidazole derivatives, a class of compounds to which this compound belongs, are known to have a broad range of biological activities . They are key components in functional molecules used in various applications .
Mode of Action
Imidazole derivatives are known to interact with various biological targets, leading to changes in cellular processes
Biochemical Pathways
Imidazole derivatives have been reported to affect a variety of biochemical pathways . For instance, some imidazole derivatives have been found to inhibit α-glucosidase, an enzyme that breaks down carbohydrates into glucose . This inhibition can lead to decreased postprandial blood glucose levels, which is beneficial in the management of diabetes .
Result of Action
Imidazole derivatives have been reported to exhibit a variety of biological activities, including antibacterial, antifungal, anti-inflammatory, and antidiabetic effects . The specific effects of this compound would depend on its mode of action and the biochemical pathways it affects.
Biochemical Analysis
Biochemical Properties
Imidazole derivatives are known to interact with various enzymes and proteins . For instance, some imidazole derivatives have been found to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism
Cellular Effects
Imidazole derivatives have been shown to influence cell function in various ways, including impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Imidazole derivatives have been shown to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
The synthesis of 2H-Imidazol-2-one, 1,3-dihydro-4,5-diphenyl- can be achieved through several synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This reaction proceeds through the addition of the nickel catalyst to the nitrile group, followed by proto-demetallation, tautomerization, and dehydrative cyclization to form the desired imidazole compound . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and aromatic heterocycles .
Industrial production of this compound typically involves large-scale synthesis using similar cyclization reactions, optimized for higher yields and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
2H-Imidazol-2-one, 1,3-dihydro-4,5-diphenyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents for substitution reactions .
Oxidation: The compound can be oxidized to form imidazole N-oxides, which are useful intermediates in organic synthesis.
Reduction: Reduction of the compound can yield imidazole derivatives with different substituents at the nitrogen atoms.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include a range of substituted imidazole derivatives.
Scientific Research Applications
Overview
2H-Imidazol-2-one, 1,3-dihydro-4,5-diphenyl- is a heterocyclic compound characterized by its unique five-membered ring structure containing two nitrogen atoms. Its molecular formula is C15H12N2O, and it has garnered significant attention in various scientific fields due to its diverse applications in chemistry, biology, and medicine.
Medicinal Chemistry
The compound exhibits a range of biological activities that make it valuable in medicinal chemistry. Notably:
- Antimicrobial Activity : Research indicates that derivatives of 2H-Imidazol-2-one can effectively inhibit the growth of various bacterial strains, including Gram-positive bacteria like Staphylococcus aureus. This property is crucial for developing new antibiotics to combat resistant bacterial infections .
- Enzyme Inhibition : The compound has been shown to inhibit lipoxygenases (ALOX15), enzymes involved in inflammatory processes. This inhibition suggests potential therapeutic applications for treating inflammation-related conditions .
- Anticancer Potential : Studies have demonstrated that certain derivatives can induce apoptosis in cancer cells by modulating key signaling pathways. This anticancer activity highlights its potential as a lead compound for developing new cancer therapies .
Organic Synthesis
In organic chemistry, 2H-Imidazol-2-one serves as a versatile building block for synthesizing complex molecules. Its ability to participate in various chemical reactions—including oxidation, reduction, and substitution—makes it an essential component in the synthesis of pharmaceuticals and agrochemicals .
Coordination Chemistry
The compound acts as a ligand in coordination chemistry, forming stable complexes with metal ions. This property is utilized in catalysis and material science applications, where metal-imidazole complexes can enhance reaction rates or stabilize reactive intermediates .
Case Study 1: Inhibition of ALOX15
A study focused on the structural requirements for enzyme inhibition revealed that modifications to the imidazole ring significantly impacted binding affinity to ALOX15. Molecular docking studies indicated critical interactions between the compound and active site residues of the enzyme, suggesting that specific structural features are essential for effective inhibition.
Case Study 2: Antimicrobial Testing
A series of derivatives based on 2H-Imidazol-2-one were synthesized and tested against various bacterial strains. Results indicated that certain substitutions on the phenyl rings enhanced activity against Staphylococcus aureus compared to Escherichia coli. This finding underscores the importance of structure-activity relationships in guiding future drug development efforts .
Comparison with Similar Compounds
2H-Imidazol-2-one, 1,3-dihydro-4,5-diphenyl- can be compared with other imidazole derivatives, such as 1,3-dihydro-2H-imidazol-2-one and 4,5-diphenyl-1H-imidazole . While these compounds share a similar core structure, the presence of different substituents can significantly impact their reactivity and applications. For example, the diphenyl groups in 2H-Imidazol-2-one, 1,3-dihydro-4,5-diphenyl- enhance its stability and make it more suitable for certain industrial applications .
Similar compounds include:
- 1,3-dihydro-2H-imidazol-2-one
- 4,5-diphenyl-1H-imidazole
- 1,3-dihydro-4,5-diphenyl-2H-imidazol-2-one
These compounds can be used in similar applications but may offer different advantages depending on the specific requirements of the research or industrial process.
Biological Activity
2H-Imidazol-2-one, 1,3-dihydro-4,5-diphenyl- is a heterocyclic compound belonging to the imidazole family. Its unique structure, featuring a five-membered ring with two nitrogen atoms and phenyl groups at positions 4 and 5, contributes to its stability and reactivity. This compound has garnered attention in various fields, including medicinal chemistry and biochemistry, due to its biological activities.
- Molecular Formula : C15H12N2O
- CAS Number : 642-36-4
- IUPAC Name : 4,5-diphenyl-1,3-dihydroimidazol-2-one
Biological Activity
Research indicates that 2H-Imidazol-2-one derivatives exhibit a range of biological activities:
- Antimicrobial Activity : Studies have shown that imidazole derivatives can possess significant antimicrobial properties. For instance, some derivatives of imidazole have been tested against various bacterial strains, demonstrating effective inhibition of growth.
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in inflammatory processes. For example, it has been noted for its interactions with lipoxygenases (ALOX15), which are implicated in various inflammatory diseases. The structure of 2H-Imidazol-2-one suggests it may act as an allosteric inhibitor for ALOX15, potentially leading to therapeutic applications in treating inflammation-related conditions .
- Anticancer Potential : Some studies have suggested that imidazole derivatives can induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways that control cell proliferation and survival .
Table 1: Summary of Biological Activities
Activity Type | Description | Reference |
---|---|---|
Antimicrobial | Effective against Gram-positive bacteria | |
Enzyme Inhibition | Inhibits ALOX15 activity | |
Anticancer | Induces apoptosis in various cancer cell lines |
Case Study 1: Inhibition of ALOX15
In a study examining the structural requirements for enzyme inhibition, it was found that modifications to the imidazole ring significantly impacted the potency against ALOX15. The binding affinity was evaluated using molecular docking studies, revealing critical interactions between the compound and active site residues of the enzyme .
Case Study 2: Antimicrobial Testing
A series of derivatives based on 2H-Imidazol-2-one were synthesized and tested for antimicrobial activity. The results indicated that certain substitutions on the phenyl rings enhanced activity against Staphylococcus aureus compared to Escherichia coli, suggesting a structure-activity relationship that could guide future drug development .
Mechanistic Insights
The biological activity of 2H-Imidazol-2-one is believed to stem from its ability to interact with biological macromolecules such as proteins and nucleic acids. The presence of nitrogen atoms in the imidazole ring allows for hydrogen bonding and coordination with metal ions, which can be crucial for enzyme catalysis or inhibition.
Properties
IUPAC Name |
4,5-diphenyl-1,3-dihydroimidazol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O/c18-15-16-13(11-7-3-1-4-8-11)14(17-15)12-9-5-2-6-10-12/h1-10H,(H2,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAWYWGRTWUVTEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NC(=O)N2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30982744 | |
Record name | 4,5-Diphenyl-1H-imidazol-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30982744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
642-36-4 | |
Record name | 642-36-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28032 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,5-Diphenyl-1H-imidazol-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30982744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-Dihydro-4,5-diphenyl-2H-imidazol-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the role of 4,5-diphenyl-1,3-dihydro-2H-imidazol-2-one in the reaction between isocyanides and dialkyl acetylenedicarboxylates?
A1: The research articles [, ] indicate that 4,5-diphenyl-1,3-dihydro-2H-imidazol-2-one acts as a catalyst in the reaction between isocyanides and dialkyl acetylenedicarboxylates. While the exact mechanism is not fully elucidated within these articles, its presence is crucial for the formation of 5H-imidazo[2,1-b][1,3]oxazine derivatives. This suggests that the compound likely facilitates a key step in the reaction pathway, enabling the formation of the desired heterocyclic product.
Q2: Are there any details about the reaction conditions or yields in the synthesis of 5H-imidazo[2,1-b][1,3]oxazine derivatives?
A2: Unfortunately, the provided abstracts [, ] do not provide specific details about reaction conditions such as temperature, solvent, or reaction time. Similarly, information regarding the yields of 5H-imidazo[2,1-b][1,3]oxazine derivatives obtained using this synthetic method is not available in the abstracts. Further investigation into the full text of the articles would be necessary to obtain these details.
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